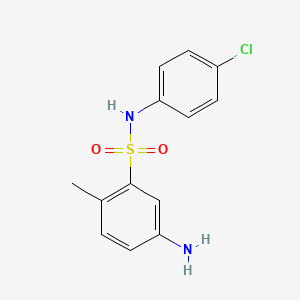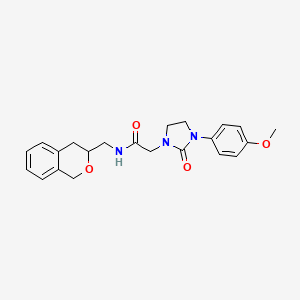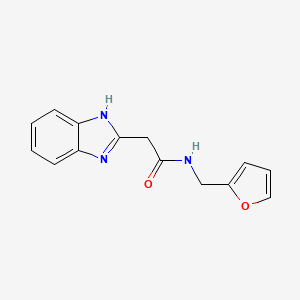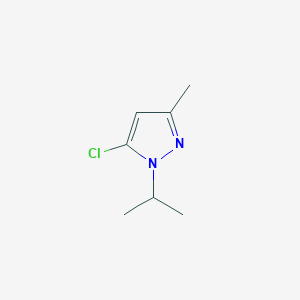![molecular formula C17H11ClN2OS B2550072 2-(3-クロロフェニル)-3H-クロメノ[2,3-d]ピリミジン-4(5H)-チオン CAS No. 899761-56-9](/img/structure/B2550072.png)
2-(3-クロロフェニル)-3H-クロメノ[2,3-d]ピリミジン-4(5H)-チオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a thione group in the structure adds to its chemical reactivity and potential biological activity.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a potential inhibitor of enzymes and receptors involved in various biological processes.
Medicine: As a potential therapeutic agent for the treatment of cancer, inflammation, and microbial infections.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
Target of Action
Similar compounds have been known to target various cancer cell lines .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been known to affect various pathways that are crucial for the survival and proliferation of cancer cells .
Result of Action
Similar compounds have been known to exhibit anticancer activity against various cancer cell lines .
将来の方向性
The future directions for “2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” could involve further exploration of its potential as an antitubercular agent . Additionally, the structure–activity relationships of these compounds could be further investigated to enhance their antitumor activity .
生化学分析
Biochemical Properties
Pyrimidine derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities . The exact enzymes, proteins, and other biomolecules that 2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione interacts with are yet to be identified.
Cellular Effects
Similar pyrimidine derivatives have shown cytotoxic activities against various cell lines
Molecular Mechanism
Some pyrimidine derivatives have shown inhibitory activity against cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . This reaction proceeds through a heterocyclocondensation process to yield the target compound.
Another method involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) . This reaction proceeds through a tandem intra-molecular Pinner–Dimroth rearrangement mechanism.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can undergo reduction reactions to form the corresponding thiol derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol derivative.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
類似化合物との比較
Similar Compounds
- 2-(2-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- 2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- 2-(3-bromophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
Uniqueness
2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the thione group also adds to its uniqueness, as it can participate in various chemical reactions and interactions with biological targets.
特性
IUPAC Name |
2-(3-chlorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS/c18-12-6-3-5-11(8-12)15-19-16-13(17(22)20-15)9-10-4-1-2-7-14(10)21-16/h1-8H,9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQKKOZEUCDHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=S)N=C(N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2549991.png)

![1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2549993.png)
![2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2549994.png)
![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/no-structure.png)
![3-methyl-5-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2549996.png)
![Ethyl 5-cyano-6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2549997.png)

![Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2550002.png)
![4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2550004.png)
![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2550007.png)

![tert-butyl N-[(5-formyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2550010.png)

